Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
Overview
Description
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group and a dioxaspiro octane ring system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate typically involves the reaction of a bromophenyl derivative with a suitable spirocyclic precursor. One common method involves the use of cyclization reactions to form the spirocyclic ring system, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors or enzymes, while the spirocyclic structure may influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
- Methyl 2-(4-fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
- Methyl 2-(4-methylphenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly interesting for certain applications.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO4/c1-17-12(16)13(10-2-4-11(15)5-3-10)8-14(9-13)18-6-7-19-14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNGEYYDDGBOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139731 | |
Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-40-0 | |
Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, 2-(4-bromophenyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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